5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Chlorination: The pyrimidine core is then chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chloro substituent at the desired position.
Piperazine Substitution: The chlorinated pyrimidine is reacted with 4-(4-methylpyridin-2-yl)piperazine in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base like K2CO3 or NaH.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(4-methylpiperazin-1-yl)pyrimidin-2-amine
- 5-Chloro-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine
- 4-(4-Methylpyridin-2-yl)piperazin-1-yl derivatives
Uniqueness
5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to the specific positioning of its substituents, which can significantly influence its binding affinity and specificity towards molecular targets. This structural uniqueness often translates to distinct biological activities and therapeutic potentials compared to similar compounds.
Properties
IUPAC Name |
5-chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6/c1-10-2-3-17-11(8-10)20-4-6-21(7-5-20)14-12(15)13(16)18-9-19-14/h2-3,8-9H,4-7H2,1H3,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCRHGIKADKWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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